N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c1-3-25-17-9-7-16(8-10-17)19-14-27-21(22-19)23-20(24)13-15-5-11-18(12-6-15)26-4-2/h5-12,14H,3-4,13H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGPSCJGYCGMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The ethoxy and ethylthio groups are introduced through nucleophilic substitution reactions. For example, ethoxyphenyl and ethylthiophenyl groups can be attached to the thiazole ring using appropriate halogenated precursors and nucleophiles.
Acetylation: The final step involves the acetylation of the thiazole derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical pathways and develop novel materials.
Biology
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Studies show that thiazole derivatives exhibit activity against various bacterial and fungal strains. The compound's structural features may enhance its interaction with microbial targets.
- Anticancer Activity : Research indicates significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism of action involves apoptosis induction, evidenced by increased caspase-3 activity and DNA fragmentation in treated cells.
Medicine
This compound is explored as a lead compound for developing new therapeutic agents. Its promising biological activities make it a candidate for further pharmacological studies aimed at treating cancer and infectious diseases.
In Vitro Evaluation
A notable study evaluated the efficacy of this compound against A549 and C6 tumor cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against various pathogens. Results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in combating drug-resistant infections.
Mechanism of Action
The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related derivatives, emphasizing substituent effects on key properties:
Key Observations :
- Molecular Weight : The target compound (~406.52 g/mol) is lighter than piperazine-containing analogs (e.g., compound 13: 422.54 g/mol), which may improve membrane permeability .
- Sulfur-Containing Groups : The ethylthio moiety in the target compound could enhance lipophilicity compared to triazole or piperazine derivatives, favoring interactions with hydrophobic enzyme pockets .
Hypotheses :
- The ethylthio group’s electron-rich sulfur atom may chelate metal ions in MMP active sites, enhancing inhibitory potency compared to methoxy or halogenated analogs .
- Reduced polarity from ethoxy/ethylthio substituents could improve blood-brain barrier penetration, relevant for neurodegenerative disease applications .
Biological Activity
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O2S3 |
| Molecular Weight | 468.7 g/mol |
| CAS Number | 923395-34-0 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In a study evaluating various thiazole derivatives, it was found that compounds similar to this compound demonstrated substantial cytotoxicity against different cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation in treated cells .
Case Study: In Vitro Evaluation
A notable case study involved the synthesis and evaluation of thiazole derivatives, where the compound was tested for its efficacy against A549 and C6 tumor cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound also exhibits promising antimicrobial activity. Studies have reported its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these pathogens ranged from 0.22 to 0.25 µg/mL, indicating strong bactericidal properties .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism.
- Synergistic Effects : When combined with conventional antibiotics like ciprofloxacin, it exhibited synergistic effects, enhancing overall antimicrobial efficacy .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic: What are the recommended synthetic routes for N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Thiazole ring formation : React 2-amino-4-(4-ethoxyphenyl)thiazole with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole-acetamide backbone .
Substituent introduction : Introduce the 4-(ethylthio)phenyl group via nucleophilic substitution or coupling reactions. For example, use 2-chloro-N-(thiazol-2-yl)acetamide intermediates (common in thiazole derivatives) and react with 4-(ethylthio)phenylboronic acid under Suzuki-Miyaura conditions .
Microwave-assisted synthesis : Optimize yield and reaction time by employing microwave irradiation (e.g., 80°C, 30 min) for condensation steps, as demonstrated in analogous thiazole-acetamide syntheses .
Purification : Use silica gel chromatography with ethyl acetate/hexane gradients and recrystallization from ethanol for high purity (>95%) .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : Use - and -NMR to verify substituent positions. For example, the thiazole NH proton typically appears at δ 11.8–12.5 ppm, while aromatic protons from ethoxyphenyl and ethylthiophenyl groups resonate between δ 6.6–8.7 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~463.5 g/mol) and compare with theoretical values .
- FTIR : Identify characteristic peaks, such as C=O (amide I band at ~1666 cm⁻¹) and C=N (thiazole ring at ~1645 cm⁻¹) .
- HPLC : Assess purity using a C18 column with UV detection at 254 nm; aim for >98% peak area .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Substituent variation : Systematically modify the ethoxy (C₂H₅O) and ethylthio (C₂H₅S) groups. For example, replace ethoxy with methoxy or propoxy to assess steric/electronic effects on target binding .
- Bioisosteric replacement : Substitute the thiazole ring with oxazole or imidazole to evaluate ring flexibility’s impact on activity .
- In vitro assays : Test analogs in enzyme inhibition (e.g., Aurora kinases ) or receptor-binding assays (e.g., opioid receptors for analgesic effects ). Use IC₅₀ values and selectivity indices to prioritize candidates.
- Computational modeling : Perform docking studies with target proteins (e.g., Aurora-A kinase PDB: 1MQ4) to rationalize SAR trends .
Advanced: What strategies are effective in resolving contradictions between observed in vitro and in vivo activities?
Methodological Answer:
- Metabolic stability assays : Incubate the compound with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of ethylthio groups) .
- Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fraction; high PPB may reduce in vivo efficacy despite potent in vitro activity .
- Target profiling : Screen against a kinase panel (e.g., 50+ kinases) to identify off-target effects that may explain divergent results .
- Pharmacokinetic (PK) studies : Administer the compound intravenously/orally in rodents and calculate AUC, , and bioavailability to correlate exposure with efficacy .
Advanced: How can researchers design enzyme inhibition assays to evaluate this compound’s mechanism of action?
Methodological Answer:
- Kinase inhibition : Use a fluorescence-based assay (e.g., ADP-Glo™) with recombinant Aurora-A kinase. Pre-incubate the compound (0.01–10 µM) with enzyme and ATP, then measure residual activity. Calculate IC₅₀ via nonlinear regression .
- Selectivity testing : Compare inhibition against related kinases (Aurora-B, Aurora-C) to assess specificity. A >10-fold selectivity ratio is desirable .
- Cellular assays : Treat cancer cell lines (e.g., HeLa) with the compound and quantify mitotic arrest via flow cytometry (DNA content analysis) .
Advanced: What methodologies are recommended for addressing solubility challenges in pharmacokinetic studies?
Methodological Answer:
- Co-solvent systems : Formulate with Cremophor EL/ethanol/saline (1:1:4 v/v) to enhance solubility, as demonstrated for structurally related acetamides .
- Nanoemulsions : Prepare lipid-based nanoparticles (e.g., using Tween 80 and miglyol) to improve oral bioavailability .
- Salt formation : Screen counterions (e.g., HCl, mesylate) to increase aqueous solubility while maintaining stability .
Advanced: How can crystallography and computational modeling aid in structural optimization?
Methodological Answer:
- X-ray crystallography : Determine the crystal structure to identify key interactions (e.g., hydrogen bonds between the acetamide C=O and kinase active sites). Use synchrotron radiation for high-resolution data (<1.0 Å) .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess binding mode stability and guide substituent modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
